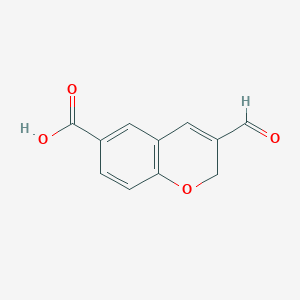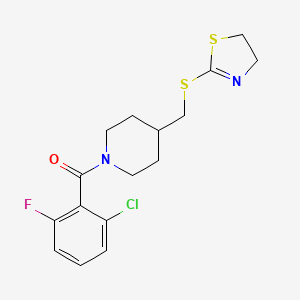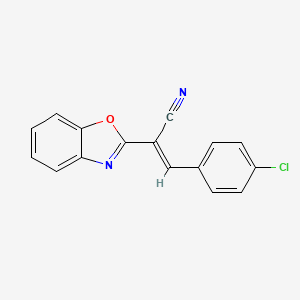![molecular formula C19H21NO5 B2408931 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetat CAS No. 475237-53-7](/img/structure/B2408931.png)
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters and carbamates. This compound is characterized by the presence of both an ester functional group and a carbamate group, making it a versatile molecule in various chemical reactions and applications. Its structure includes an ethoxyphenyl group, a methoxyphenyl group, and a carbamoylmethyl linkage, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:
-
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for studying protein-protein interactions and cellular localization.
-
Medicine
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
-
Industry
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Coatings: Its chemical stability makes it suitable for use in protective coatings and surface treatments.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound could potentially affect similar pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound could potentially have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:
-
Formation of the Carbamate Intermediate
Starting Materials: 2-ethoxyaniline and phosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at low levels to control the reactivity of phosgene.
Reaction: 2-ethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate, which is then treated with methanol to yield the carbamate intermediate.
-
Esterification
Starting Materials: The carbamate intermediate and 3-methoxyphenylacetic acid.
Reaction Conditions: The esterification reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the reaction to completion.
Reaction: The carbamate intermediate reacts with 3-methoxyphenylacetic acid to form [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate.
Industrial Production Methods
In an industrial setting, the production of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Products: Oxidation of the ester group can lead to the formation of carboxylic acids, while oxidation of the aromatic rings can yield quinones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Products: Reduction of the ester group can produce alcohols, while reduction of the carbamate group can yield amines.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Substitution reactions often require basic conditions to facilitate the nucleophilic attack.
Products: Substitution at the ester group can lead to the formation of different esters or carboxylates, while substitution at the aromatic rings can yield various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
-
[(2-methoxyphenyl)carbamoyl]methyl 2-(3-ethoxyphenyl)acetate
Similarity: Both compounds contain carbamate and ester groups with substituted phenyl rings.
Difference: The position of the methoxy and ethoxy groups is reversed, which can affect their reactivity and biological activity.
-
[(2-ethoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
Similarity: Both compounds have similar functional groups and overall structure.
Difference: The position of the methoxy group on the phenyl ring is different, which can influence the compound’s interaction with molecular targets.
-
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate
Similarity: Both compounds share the carbamate and ester functionalities.
Difference: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and reactivity.
Eigenschaften
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-17-10-5-4-9-16(17)20-18(21)13-25-19(22)12-14-7-6-8-15(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHCRBUQAQAUHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)
![2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2408855.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
